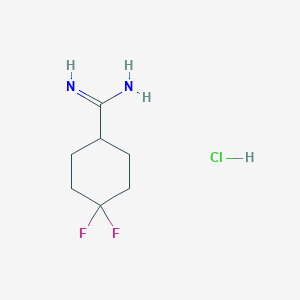

4,4-Difluorocyclohexane-1-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

4,4-difluorocyclohexane-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F2N2.ClH/c8-7(9)3-1-5(2-4-7)6(10)11;/h5H,1-4H2,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRFYWGSKTWSOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=N)N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172450-78-9 | |

| Record name | 4,4-difluorocyclohexane-1-carboximidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4,4-Difluorocyclohexane-1-carboximidamide hydrochloride typically involves the reaction of 4,4-difluorocyclohexanone with appropriate reagents to introduce the carboximidamide group. The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4,4-Difluorocyclohexane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where the fluorine atoms or other groups are replaced by different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Reactions

4,4-Difluorocyclohexane-1-carboximidamide hydrochloride can undergo various chemical transformations:

- Oxidation : Can be oxidized to yield different derivatives.

- Reduction : Reduction reactions can lead to other functional derivatives.

- Substitution : The fluorine atoms may be replaced by other substituents depending on the reaction conditions used.

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and methodologies.

Biology

Biologically, this compound is utilized to investigate the effects of fluorinated compounds on various biological systems. Research indicates that fluorinated compounds can significantly alter biological activity, making them valuable in pharmacological studies .

Industry

The compound finds applications in industrial settings, particularly in the production of specialty chemicals and materials. Its properties make it suitable for use in formulations requiring specific reactivity or stability characteristics.

Case Study 1: Cysteine Protease Inhibition

A study focused on developing cysteine protease inhibitors identified this compound as a potential candidate. The research highlighted its efficacy against cathepsins K and L, which are implicated in various diseases including cancer and inflammatory disorders. The compound demonstrated promising results in inhibiting these proteases, suggesting its potential therapeutic applications .

Case Study 2: Muscarinic Acetylcholine Receptors

Another significant study evaluated compounds related to this compound for their interaction with muscarinic acetylcholine receptors (mAChRs). The findings indicated that fluorinated compounds could selectively target specific mAChR subtypes, presenting opportunities for developing new drugs that modulate cholinergic signaling pathways .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Chemistry | Intermediate for complex synthesis |

| Biology | Study of fluorinated compound effects |

| Industry | Production of specialty chemicals |

| Pharmacology | Potential inhibitor for cysteine proteases |

Mechanism of Action

The exact mechanism of action of 4,4-Difluorocyclohexane-1-carboximidamide hydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing various biochemical processes. Further research is needed to elucidate its precise mechanism of action.

Comparison with Similar Compounds

4,4-Difluorocyclohexane-1-carboximidamide hydrochloride can be compared with similar compounds such as:

4,4-Difluorocyclohexanone: This compound shares a similar structure but lacks the carboximidamide group.

4,4-Difluorocyclohexylamine hydrochloride: Another related compound with different functional groups.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties .

Biological Activity

4,4-Difluorocyclohexane-1-carboximidamide hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : CHClFN

- Molecular Weight : 215.63 g/mol

- CAS Number : 2172450-78-9

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties.

- Enzyme Inhibition : It has shown potential as an inhibitor of certain enzymes, particularly cysteine proteases, which are important in various diseases including cancer and inflammation .

- Pharmacological Effects : Research indicates potential anti-inflammatory and anticancer activities, making it a candidate for drug development .

The mechanism of action involves interaction with specific molecular targets:

- The compound may inhibit enzyme activity by binding to the active sites, thereby blocking substrate access.

- Its structural features allow for hydrogen bonding and π-π interactions with biological macromolecules, enhancing binding affinity .

Antimicrobial Studies

A study published in Medicinal Chemistry explored the antimicrobial effects of various derivatives of cyclohexane carboximidamides. Results indicated that this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Enzyme Inhibition Studies

Research highlighted in a patent focused on the compound's role as a cysteine protease inhibitor. The study demonstrated that it effectively reduced enzyme activity in vitro, suggesting potential therapeutic applications in treating diseases associated with cysteine protease dysregulation .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-difluorocyclohexane-1-carboximidamide hydrochloride, and how can purity be validated?

- Methodology :

-

Synthesis : Palladium-catalyzed cross-coupling or fluorination reactions can introduce fluorine atoms to the cyclohexane backbone (as seen in analogous difluorocyclohexene derivatives) . The carboximidamide group may be introduced via amidination of a carboxylic acid precursor, followed by HCl salt formation.

-

Purification : Use recrystallization or column chromatography under inert conditions to avoid hydrolysis. Safety data sheets (SDS) recommend handling hygroscopic compounds in anhydrous environments .

-

Validation : Purity assessment via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C, comparing δ values to predicted spectra). Structural confirmation via FT-IR (amide C=N stretch ~1650 cm⁻¹) and mass spectrometry .

- Data Table :

| Parameter | HPLC Conditions | NMR (δ, ppm) |

|---|---|---|

| Mobile Phase | 70% MeCN/30% H₂O (+0.1% TFA) | 1.8–2.2 (m, cyclohexane protons) |

| Retention Time | ~6.2 min | 3.5–4.0 (m, NH₂ protons) |

| Purity Threshold | ≥95% | – |

Q. How should researchers design experiments to optimize reaction yields for this compound?

- Methodology :

- Factorial Design : Use a 2³ factorial design to test variables like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%). Analyze main effects and interactions using ANOVA .

- Response Surface Methodology (RSM) : After identifying critical factors, apply RSM to model non-linear relationships and predict optimal conditions.

- Safety : SDS guidelines emphasize working in fume hoods and using PPE due to potential exothermic reactions .

Q. What are the stability and storage requirements for this compound?

- Methodology :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolysis-prone groups (e.g., imidamide) may require anhydrous storage .

- Storage : Store at –20°C in amber vials under argon. Desiccants like silica gel are critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4,4-difluorocyclohexane-1-carboximidamide in nucleophilic reactions?

- Methodology :

-

Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to compute frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic attack sites .

-

Reaction Path Search : Tools like GRRM or IRC analysis map transition states and intermediates. Compare with experimental kinetics (e.g., stopped-flow spectroscopy) .

- Data Table :

| Parameter | Calculated Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |

|---|---|---|

| Transition State TS1 | 22.3 | 24.1 ± 1.5 |

| Intermediate Int1 | –15.7 | –14.9 ± 0.8 |

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology :

- Multi-Technique Correlation : Cross-validate NMR, IR, and X-ray crystallography (if crystals form). For ambiguous proton signals, use 2D NMR (COSY, HSQC) .

- Error Analysis : Quantify instrument precision (e.g., NMR δ reproducibility ±0.01 ppm) and compare with literature analogs .

Q. What experimental strategies are recommended for studying biological interactions of this compound?

- Methodology :

- Binding Assays : Use SPR or ITC to measure affinity for target proteins (e.g., enzymes with guanidine-binding sites). Include negative controls (e.g., non-fluorinated analogs) .

- Cellular Uptake : Fluorescent tagging (e.g., BODIPY derivatives) tracked via confocal microscopy. Validate with LC-MS quantification .

Q. How can researchers integrate high-throughput screening with mechanistic studies for this compound?

- Methodology :

- Automated Synthesis : Microreactors coupled with inline HPLC/MS enable rapid iteration of reaction conditions .

- Kinetic Profiling : Use stopped-flow or quench-flow systems to capture transient intermediates. Data mining tools (e.g., Python-based pipelines) correlate yield trends with mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.